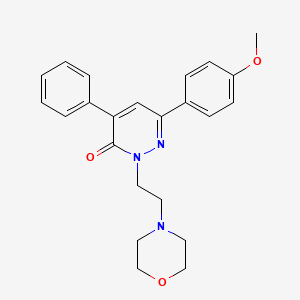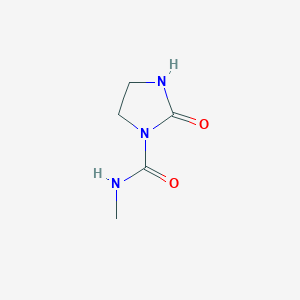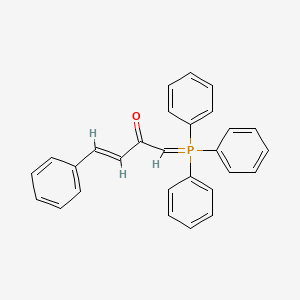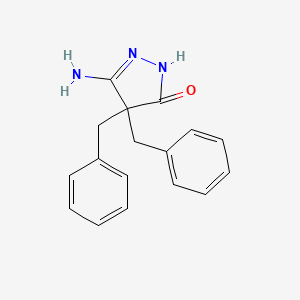![molecular formula C14H25N5O2S B12920940 4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 113657-05-9](/img/structure/B12920940.png)
4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features a triazole ring substituted with morpholinoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 3,4-diamino-1,2,4-triazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholinoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Morpholinoethyl)-3,4-bis(4-nitrophenyl)-1H-pyrrole-2,5-dione
- Bis(2-chloroethyl) ether
Uniqueness
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
113657-05-9 |
|---|---|
Formule moléculaire |
C14H25N5O2S |
Poids moléculaire |
327.45 g/mol |
Nom IUPAC |
3,4-bis(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H25N5O2S/c22-14-16-15-13(1-2-17-5-9-20-10-6-17)19(14)4-3-18-7-11-21-12-8-18/h1-12H2,(H,16,22) |
Clé InChI |
JLOXDRQTKWSLAW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2=NNC(=S)N2CCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12920857.png)
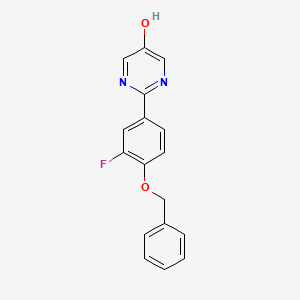
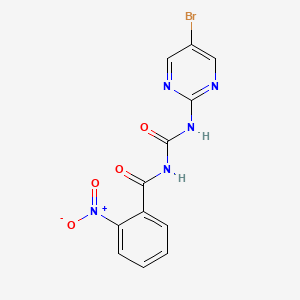


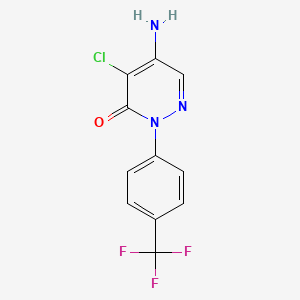
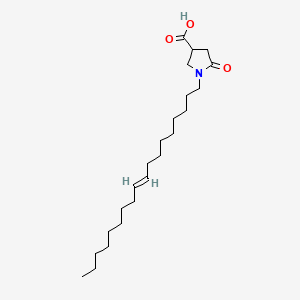
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

